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2-(Perfluorophenyl)thiophene

Cat. No.: B13906171
M. Wt: 250.19 g/mol
InChI Key: AZTLWEWCYLIWMT-UHFFFAOYSA-N
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Description

2-(Perfluorophenyl)thiophene (CAS 204191-68-4) is a high-value fluorinated heterocyclic compound that serves as a critical synthetic intermediate in advanced materials science and medicinal chemistry. This compound, with the molecular formula C10H3F5S and a molecular weight of 250.19, features a unique structure where a perfluorophenyl ring is directly linked to a thiophene heterocycle. In organic electronics, this structure is engineered for its electron-deficient properties and potential for supramolecular organization via π-π stacking, making it a promising building block for developing organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics . Concurrently, in pharmaceutical research, the thiophene nucleus is a recognized privileged pharmacophore in medicinal chemistry, with numerous FDA-approved drugs containing this scaffold for diverse therapeutic areas . The presence of the perfluorophenyl group can enhance metabolic stability and binding affinity, making derivatives of this compound a subject of interest in the discovery of new anti-inflammatory, anticancer, and antimicrobial agents . The compound is synthesized via advanced cross-coupling methodologies, such as the palladium-catalyzed Suzuki reaction, ensuring high purity for demanding research applications . As a versatile building block, this compound provides researchers in both materials science and drug discovery with a powerful tool to create novel compounds with tailored electronic and biological properties. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Handle with care in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H3F5S B13906171 2-(Perfluorophenyl)thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H3F5S

Molecular Weight

250.19 g/mol

IUPAC Name

2-(2,3,4,5,6-pentafluorophenyl)thiophene

InChI

InChI=1S/C10H3F5S/c11-6-5(4-2-1-3-16-4)7(12)9(14)10(15)8(6)13/h1-3H

InChI Key

AZTLWEWCYLIWMT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Synthetic Methodologies for 2 Perfluorophenyl Thiophene and Its Analogues

Classical Approaches to Perfluoroarylation of Thiophenes

Traditional methods for forging the carbon-carbon bond between a thiophene (B33073) ring and a perfluorophenyl group have been pivotal in accessing this class of compounds. These approaches primarily rely on transition-metal catalysis and nucleophilic substitution reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)

Cross-coupling reactions catalyzed by transition metals, particularly palladium, are among the most powerful and widely used tools for constructing C(sp²)–C(sp²) bonds.

The Suzuki-Miyaura coupling stands out as a highly versatile method. This reaction typically involves the coupling of an organoboron compound with an organic halide. For the synthesis of 2-(perfluorophenyl)thiophene analogues, this can involve reacting a thiophene boronic acid with a perfluoroaryl halide or, more commonly, reacting a perfluoroaryl boronic acid with a halothiophene. For instance, various bis(pentafluorophenyl)-substituted thiophene derivatives have been effectively synthesized through the palladium-catalyzed Suzuki reaction using pentafluorophenylboronic acid. This method has been successfully applied to produce novel pyrrolyl and thiophenyl indazoles. A common catalytic system for such transformations is [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] with a base like potassium carbonate (K₂CO₃).

Table 1: Examples of Suzuki-Miyaura Coupling for Aryl-Thiophene Synthesis
Thiophene SubstrateAryl PartnerCatalystBaseSolventTemp. (°C)Yield (%)Reference
2-Bromothiophene4-Fluorophenylboronic acid[Pd(dppf)Cl₂]K₂CO₃DMF12085 nih.gov
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80High nsf.gov
Thiophene DerivativesPentafluorophenyl boronic acidPalladium catalystNot specifiedNot specifiedNot specifiedNot specified academindex.com

The Stille coupling utilizes organotin compounds (organostannanes) to couple with organic halides or triflates, catalyzed by palladium. This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. The mechanism involves oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to yield the final product. A series of mixed thiophene/furan oligomers have been synthesized via the Stille coupling. While effective, a significant drawback of the Stille reaction is the high toxicity of the organotin compounds.

The Negishi coupling employs organozinc reagents, which are generally more reactive than their organoboron and organotin counterparts. This reaction, typically catalyzed by nickel or palladium, involves the coupling of an organozinc compound with an organic halide. A general and effective method uses the commercially available Pd(P(t-Bu)₃)₂ as a catalyst for coupling various aryl chlorides with organozinc reagents. The Negishi reaction has been compared to the Suzuki reaction for the synthesis of 2-Bromo-2′-phenyl-5,5′-bithiophene, with the Suzuki reaction reportedly giving a higher yield in that specific case. uky.edu

Nucleophilic Aromatic Substitution (SNAr) Strategies on Thiophenes

Nucleophilic aromatic substitution (SNAr) offers a transition-metal-free pathway for the synthesis of aryl-thiophene linkages. Due to the high electronegativity of fluorine atoms, perfluoroarenes are highly susceptible to nucleophilic attack. researchgate.net In this strategy, a thiophene-based nucleophile attacks the electron-deficient perfluoroaromatic ring, leading to the displacement of a fluoride (B91410) ion.

This method has been successfully used to create alternating thiophene-perfluoroarene copolymers. The reaction can be facilitated by using silyl-functionalized thiophenes in the presence of a fluoride source, which activates the coupling. mdpi.comunipd.it Thiophene moieties, valued for their high electron density, can be introduced onto polyfluoroarenes through reactions with thienyl silane. researchgate.net The SNAr mechanism is generally understood to proceed through the formation of a Meisenheimer adduct, a σ-complex, especially when the aromatic molecule contains electron-withdrawing groups. unito.it

Direct C-H Perfluoroarylation Technologies

Direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the C-H bond partner. beilstein-journals.org This methodology involves the direct coupling of a C-H bond of a thiophene with a perfluoroaryl halide.

Palladium-based catalytic systems are commonly employed for the direct arylation of thiophenes. beilstein-journals.orgnih.gov Fagnou and others have developed synthetic strategies using a palladium/phosphine catalytic system, often with additives like pivalic acid (PivOH) and a base such as potassium carbonate. beilstein-journals.orgnih.gov These methods have been used to synthesize various conjugated polymers, including those containing glycolated 1,4-dithienyl-2,3,5,6-tetrafluorophenylene units, via direct heteroarylation polymerization (DHAP). rsc.orgrsc.org The reaction can be performed regioselectively at the C2 or C5 positions of the thiophene ring. rsc.org

Advanced and Green Synthetic Routes

Reflecting the growing importance of sustainable chemistry, recent research has focused on developing more advanced and environmentally friendly methods for synthesizing this compound and its analogues. These routes aim to reduce waste, energy consumption, and the use of hazardous materials.

Photocatalytic and Electrocatalytic Methods for C-C Bond Formation

Photocatalysis and electrocatalysis offer promising avenues for C-C bond formation under mild conditions. Visible-light photoredox catalysis, for example, uses light energy to initiate single-electron transfer (SET) processes, generating reactive radicals that can form new bonds. mdpi.com While specific protocols for the direct photocatalytic synthesis of this compound are not yet widely established, the principles have been demonstrated in related transformations. For instance, photocatalysis has been used for the formation of C-S bonds and for synthesizing perfluoroalkoxylated arenes from perfluoroalkyl iodides. mdpi.commdpi.com Furthermore, thiophene-embedded conjugated microporous polymers have been developed and used as heterogeneous photocatalysts for other organic transformations, showcasing the potential of thiophene-based materials in this field.

Similarly, electrocatalysis represents a powerful tool for synthesis. Thiophene-based materials, such as thiophene-sulfur covalent organic frameworks and electropolymerized thiophene-substituted Co(III) corroles, have demonstrated excellent performance as electrocatalysts for the hydrogen evolution reaction (HER). This highlights the electrochemical activity of these structures, suggesting their potential applicability in electro-synthetic methods for C-C bond formation, although direct application to this compound synthesis requires further research.

Environmentally Benign Solvent Systems and Catalyst Recycling Strategies

A key aspect of green chemistry is the replacement of conventional volatile and often toxic organic solvents with more sustainable alternatives. For the synthesis of aryl-thiophenes, several greener solvent systems have been explored. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. rsc.org Palladium-catalyzed direct C-H arylation of thiophene derivatives has been successfully performed in water, even using low-purity industrial wastewater. rsc.org Deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and glycerol, have also been employed as effective and reusable media for direct arylation and nickel-catalyzed Suzuki-Miyaura reactions of bromothiophenes. unito.itrsc.org

Table 2: Green Solvents in Aryl-Thiophene Synthesis
Reaction TypeSolvent SystemCatalystKey FeaturesReference
Direct C-H ArylationWater / Industrial WastewaterPdCl₂ / P(o-MeOPh)₃Avoids organic solvents, scalable rsc.org
Suzuki-MiyauraDeep Eutectic Solvent (Choline Chloride:Urea)Ni(cod)₂Reusable solvent, ligand-free unito.it
Iodocyclization of 1-mercapto-3-yn-2-olsDeep Eutectic Solvent (Choline Chloride:Glycerol)N/AGreen, non-conventional solvent

In addition to green solvents, the ability to recover and reuse expensive transition metal catalysts is crucial for both economic and environmental sustainability. Significant efforts have been directed towards "heterogenizing" homogeneous catalysts by anchoring them to solid supports. Polymer-supported N-heterocyclic carbene (NHC)-palladium complexes have been developed as recyclable catalysts for Suzuki-Miyaura reactions. nih.gov These catalysts can be easily recovered by filtration and reused multiple times while retaining high activity. nih.gov Similarly, heterogeneous catalysts like SiliaCat® DPP-Pd have been shown to be highly efficient and recyclable for direct arylation polymerization (DArP), allowing for multi-batch synthesis of conjugated polymers with minimal catalyst waste. researchgate.net

Flow Chemistry and Continuous Processing for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of 2-arylthiophenes, offering significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. The direct C-H arylation of thiophenes, a prominent method for forming the C-C bond between the thiophene and perfluorophenyl rings, is particularly well-suited for adaptation to flow processes.

In a typical flow setup, solutions of the thiophene and the perfluoroaryl halide are pumped and mixed at a T-junction before entering a heated reactor coil or a packed-bed reactor containing a heterogeneous palladium catalyst. The use of a packed-bed reactor, for instance, filled with potassium carbonate as a solid base, can streamline the process by simplifying purification. researchgate.netunipd.it This continuous process allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, reduced reaction times, and minimized byproduct formation. researchgate.netunipd.itvapourtec.com For example, a reliable methodology for thiophene arylation in flow has been developed with yields up to 90% within a residence time of 30–60 minutes. researchgate.net This strategy is suitable for a wide variety of substrates and has been successfully carried out at a gram-scale, achieving a productivity of 1.1 g h⁻¹. researchgate.netunipd.it

The scalability of such a process is a key advantage. Transitioning from laboratory-scale synthesis to large-scale production is seamless, as the throughput is simply increased by extending the operation time or by using parallel reactor systems ("scaling out") without the need for re-optimization of reaction conditions. lianhe-aigen.comnih.gov This makes flow chemistry an ideal approach for the industrial production of this compound and its analogues.

Table 1: Comparison of Batch vs. Flow Synthesis for Thiophene Arylation

ParameterBatch ProcessingFlow Chemistry
Heat & Mass Transfer Often inefficient, leading to hotspots and concentration gradients.Highly efficient due to high surface-area-to-volume ratio. unipd.it
Safety Handling of hazardous reagents and exothermic reactions at scale is risky.Small reactor volumes enhance safety and control over hazardous reactions. lianhe-aigen.com
Scalability "Scaling up" requires significant re-development and optimization."Scaling out" or continuous operation allows for easy production increase. lianhe-aigen.com
Reaction Time Typically longer, often several hours.Significantly reduced, often to minutes. researchgate.net
Productivity Limited by reactor size and downtime between batches.Continuous production leads to higher overall productivity.
Reproducibility Can vary between batches.High consistency and reproducibility.

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold can be achieved by targeting either the thiophene ring or the perfluorophenyl moiety, allowing for the creation of a diverse library of derivatives.

Electrophilic Substitution: Reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur preferentially at the C5 position. The reaction conditions may need to be harsher than those used for more electron-rich thiophenes to overcome the deactivating effect of the C6F5 group.

Directed Metalation: For functionalization at other positions (C3 or C4), direct C-H activation or metalation strategies are employed. Directed ortho-metalation, using a directing group temporarily installed on the thiophene ring, can provide access to the C3 position. Alternatively, palladium-catalyzed C-H functionalization reactions can be used to introduce aryl or other groups at the β-positions (C3 or C4) of the 2-arylthiophene core. rsc.orgrsc.org For instance, a palladium-catalyzed 1,4-migration process can activate the β-positions for subsequent coupling reactions. rsc.org

Table 2: Regioselective Functionalization Reactions on the Thiophene Ring

ReactionReagentsExpected Major ProductPosition
Bromination N-Bromosuccinimide (NBS)5-Bromo-2-(perfluorophenyl)thiopheneC5
Nitration HNO₃/H₂SO₄5-Nitro-2-(perfluorophenyl)thiopheneC5
Acylation Acyl chloride, AlCl₃5-Acyl-2-(perfluorophenyl)thiopheneC5
C-H Arylation Aryl halide, Pd catalyst5-Aryl-2-(perfluorophenyl)thiopheneC5
Directed C-H Activation Pd catalyst, specific ligands3-Functionalized-2-(perfluorophenyl)thiopheneC3

The electron-deficient nature of the perfluorophenyl ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This reaction provides a powerful method for diversifying the molecule by replacing one of the fluorine atoms with a variety of nucleophiles. The substitution occurs preferentially at the C4' position (para to the thiophene ring), as the negative charge of the intermediate Meisenheimer complex is stabilized through resonance. wikipedia.orgmasterorganicchemistry.com

A wide range of nucleophiles, including alkoxides, phenoxides, amines, and thiols, can be used to displace the para-fluorine atom under relatively mild conditions. This allows for the introduction of new functional groups and the tuning of the electronic and physical properties of the molecule.

Table 3: SNAr Reactions on the Perfluorophenyl Moiety

Nucleophile (Nu-H)Reagent/ConditionsProduct
Methanol Sodium methoxide (B1231860) (NaOMe) in Methanol2-(2,3,5,6-Tetrafluoro-4-methoxyphenyl)thiophene
Aniline Aniline, K₂CO₃ in DMF2-(2,3,5,6-Tetrafluoro-4-(phenylamino)phenyl)thiophene
Thiophenol Thiophenol, Et₃N in THF2-(2,3,5,6-Tetrafluoro-4-(phenylthio)phenyl)thiophene
Pyrrolidine Pyrrolidine in DMSO2-(2,3,5,6-Tetrafluoro-4-(pyrrolidin-1-yl)phenyl)thiophene
Water NaOH in aq. Dioxane4-(Thiophen-2-yl)-2,3,5,6-tetrafluorophenol

Mechanistic Studies of this compound Formation Reactions

The formation of this compound is most commonly achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings. Understanding the mechanism of these reactions is crucial for optimizing reaction conditions and extending their scope.

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: A low-valent Pd(0) catalyst reacts with the aryl halide (e.g., bromopentafluorobenzene), inserting into the carbon-halogen bond to form a Pd(II) complex.

Transmetalation: The organoboron species (e.g., thiophene-2-boronic acid), activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide and forming a new Pd-C bond. This is often the rate-determining step.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product, this compound, and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.orgrsc.org

Studies on the Suzuki-Miyaura coupling involving pentafluorophenylboronic acid have shown that it can be an inactive substrate under standard conditions. researchgate.net The use of specific combinations of bases and additives, such as CsF and Ag₂O, has been found to be essential for promoting these reactions, likely by facilitating the crucial transmetalation step. researchgate.net Similarly, in the Stille coupling, the mechanism involves oxidative addition, transmetalation from an organotin reagent, and reductive elimination. wikipedia.orgorganic-chemistry.orguwindsor.ca While effective, the toxicity of organotin compounds is a significant drawback. wikipedia.orgorganic-chemistry.org

Mechanistic investigations, including kinetic studies and computational analysis, help to elucidate the roles of ligands, bases, and additives in the catalytic cycle, leading to the development of more efficient and robust synthetic protocols. rsc.orgnih.gov

Structural Elucidation and Conformational Analysis of 2 Perfluorophenyl Thiophene

X-ray Crystallographic Investigations of Solid-State Architectures

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms and molecules in the crystalline state. cam.ac.uk

Analysis of Crystal Packing Motifs and Intermolecular Interactions

While a specific crystal structure for 2-(perfluorophenyl)thiophene is not extensively detailed in the provided search results, related studies on similar fluorinated thiophene (B33073) derivatives offer valuable insights into the expected intermolecular interactions. For instance, in derivatives of thiophene, π-π stacking interactions are a common feature, where the aromatic rings of adjacent molecules arrange themselves in a parallel or near-parallel fashion. nih.gov In the case of (E)-3-(perfluorostyryl)thiophene, a head-to-tail organization in a columnar arrangement is observed, driven by π–π interactions between the thiophene and pentafluorophenyl rings. nih.gov The centroid-centroid distances for these interactions are in the range of 3.698 (2) to 3.802 (2) Å. nih.gov

Conformational Preferences in the Crystalline State

The conformation of this compound in the solid state is largely determined by the dihedral angle between the thiophene and perfluorophenyl rings. In the related molecule, (E)-3-(perfluorostyryl)thiophene, this dihedral angle is a slight 5.4 (2)°, indicating a nearly planar molecular geometry. nih.gov This planarity is often a result of the interplay between steric hindrance from the ortho-substituted fluorine atoms and the drive to maximize π-system conjugation. mdpi.com For this compound, a similar near-planar conformation is anticipated in the crystalline state, although the exact dihedral angle would require specific crystallographic data for this compound.

Spectroscopic Methods for Solution-Phase Structure Determination

Spectroscopic techniques are indispensable for elucidating the structure and dynamics of molecules in the solution phase.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are the primary techniques used for its characterization. thieme-connect.de

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms on the thiophene ring. google.com

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in both the thiophene and perfluorophenyl rings. thieme-connect.de

¹⁹F NMR: Fluorine-19 NMR is particularly informative for the perfluorophenyl group, with the chemical shifts and coupling constants of the fluorine atoms providing detailed structural information. thieme-connect.de

Advanced 2D NMR techniques, such as HETCOR (Heteronuclear Correlation), can be used to establish correlations between directly bonded ¹H and ¹³C atoms, aiding in the unambiguous assignment of signals. acs.org

NMR Data for this compound and Related Compounds
Nucleus Typical Chemical Shift Range (ppm)
¹H (Thiophene)~7.0 - 8.0
¹³C (Thiophene)~115 - 130
¹³C (Perfluorophenyl)~135 - 150
¹⁹F (Perfluorophenyl)Varies depending on position (ortho, meta, para)

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. This table provides a general overview based on typical values for similar compounds.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its characteristic vibrational modes. iosrjournals.orgmpg.de

C-H Vibrations: The C-H stretching vibrations of the thiophene ring are typically observed in the region of 3100-3000 cm⁻¹. iosrjournals.org

Ring Vibrations: The C-C stretching vibrations within the thiophene ring appear in the range of 1340-1540 cm⁻¹. iosrjournals.org

C-F Vibrations: The strong absorptions corresponding to the C-F stretching vibrations of the perfluorophenyl group are expected in the fingerprint region of the infrared spectrum, typically between 1100 and 1400 cm⁻¹.

The table below summarizes some characteristic vibrational frequencies for thiophene derivatives.

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Thiophene Ring C-C Stretch1540 - 1340
C-H In-plane Bending1300 - 1000
C-H Out-of-plane Bending1000 - 750

This data is based on general ranges for substituted thiophenes and may vary for this compound. iosrjournals.org

Gas-Phase Structural Characterization and Rotational Spectroscopy

While no specific experimental data on the gas-phase structure of this compound from rotational spectroscopy was found in the provided search results, computational studies on related fluorinated thiophene polymers suggest that there is considerable conformational freedom in the gas phase. acs.org This is in contrast to the more planar and organized structures observed in the solid state. acs.org Gas-phase electron diffraction or microwave spectroscopy would be the ideal techniques to precisely determine the bond lengths, bond angles, and dihedral angle of isolated this compound molecules, providing a fundamental understanding of its intrinsic structure free from intermolecular interactions.

Computational Studies on Conformational Landscapes and Energetics

Computational studies are instrumental in delineating the conformational landscapes and energetics of biaryl systems like this compound. These theoretical approaches provide insights into the molecule's preferred spatial arrangements and the energy barriers that hinder internal rotation. The conformational behavior is primarily dictated by the dihedral angle between the thiophene and perfluorophenyl rings. This rotation is influenced by a delicate balance between two opposing factors: the conjugative effects that favor a planar structure to maximize π-orbital overlap, and the steric repulsions between atoms in close proximity on the two rings, which favor a twisted conformation. gazi.edu.tr

For molecules composed of two aromatic π-conjugated units linked by a single bond, such as this compound, the evaluation of the torsional potential is crucial for understanding the structure and relative energetics of the low-lying rotational isomers. wseas.us Theoretical calculations, such as those employing density functional theory (DFT) and ab initio methods, are powerful tools for mapping the potential energy surface as a function of the inter-ring torsional angle. gazi.edu.trnih.gov These calculations can reveal the global energy minimum, corresponding to the most stable conformation, as well as any local minima and the transition states that separate them. gazi.edu.tr

The rotation around the single bond connecting the perfluorophenyl and thiophene rings in this compound is characterized by specific energy barriers. These barriers, known as torsional or rotational barriers, represent the energy required to rotate from one stable conformation (a rotational isomer or conformer) to another. The heights of these barriers are determined by performing relaxed potential energy scans, where the dihedral angle is systematically varied and the energy is calculated at each step. nih.gov

For instance, in a study of 3-phenylthiophene (B186537) and its fluoro-substituted derivatives, rotational barriers at 0°, 90°, and 180° were calculated to understand the conformational preferences. gazi.edu.tr The interaction between the thiophene and phenyl rings promotes planarity, while steric repulsion between ortho-positioned atoms induces twisting. gazi.edu.tr The introduction of bulky substituents like fluorine atoms in the perfluorophenyl ring is expected to significantly increase the steric hindrance, thereby raising the energy of the planar transition states and influencing the dihedral angle of the stable conformers. The strong electron-withdrawing nature of the perfluorophenyl group can also electronically influence the rotational barrier.

ConformationDihedral Angle (°)Relative Energy (kcal/mol)
Planar (syn)0Transition State
Twisted (gauche)~40-60Energy Minimum
Perpendicular90Transition State
Twisted (anti-gauche)~120-140Energy Minimum
Planar (anti)180Transition State
Note: This table represents a generalized potential energy landscape for a biaryl system and is illustrative for this compound. Actual values require specific computational studies.

In related fluorinated thiophene-phenylene co-oligomers, the introduction of fluorine atoms has been shown to induce a more planar conformation in the solid state. researchgate.netacs.org This planarization can be attributed to non-covalent interactions, such as intramolecular S···F and C-H···F contacts, which help to overcome the steric repulsion that would otherwise favor a more twisted structure. researchgate.net The increased planarity due to fluorination can facilitate stronger π-π stacking interactions between adjacent molecules in the solid state, which is a crucial factor for applications in organic electronics. acs.orgresearchgate.netrsc.org

Theoretical and Computational Investigations of 2 Perfluorophenyl Thiophene

Electronic Structure Analysis via Density Functional Theory (DFT)

Characterization of Molecular Orbitals (HOMO-LUMO Profiles)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and optical properties.

For thiophene (B33073) derivatives, the HOMO is typically a π-orbital delocalized across the aromatic ring system, while the LUMO is a π*-antibonding orbital. In 2-(perfluorophenyl)thiophene, the presence of the strongly electronegative fluorine atoms on the phenyl ring is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted 2-phenylthiophene (B1362552). This effect is due to the inductive withdrawal of electron density. The HOMO-LUMO gap is a crucial parameter, and a smaller gap generally implies higher chemical reactivity and a red-shift in the electronic absorption spectrum. globalresearchonline.net

Table 1: Representative Frontier Molecular Orbital Energies for Thiophene Derivatives (Illustrative) Note: Specific calculated values for this compound are not available in the cited literature. The table illustrates typical values for related compounds.

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Thiophene -6.561 -0.360 6.201
Substituted Thiophene 1 -5.828 -1.185 4.643
Substituted Thiophene 2 -5.474 -1.786 3.688

Data adapted from a DFT/3-21G study on thiophene and its derivatives. jchps.com

Charge Distribution and Electrostatic Potential Mapping

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates areas of positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant polarization. The perfluorophenyl ring, with its highly electronegative fluorine atoms, would exhibit a strong positive potential (blue). Conversely, the sulfur atom and the π-system of the thiophene ring would likely display a more negative potential (red to yellow), indicating these as the primary sites for electrophilic interaction.

Prediction of Spectroscopic Signatures

Computational methods can simulate various types of spectra, providing a powerful means to interpret experimental data and assign spectral features to specific molecular motions or electronic transitions.

Computational Vibrational Spectroscopy

Theoretical vibrational analysis, typically performed using DFT, calculates the frequencies and intensities of a molecule's fundamental vibrational modes (e.g., stretching, bending, and torsion). nih.gov These calculated frequencies can be compared with experimental Infrared (IR) and Raman spectra to provide a detailed assignment of the observed bands. globalresearchonline.net

For this compound, key vibrational modes would include:

C-H stretching from the thiophene ring.

C-F stretching from the perfluorophenyl ring, typically appearing at high frequencies.

Aromatic C=C stretching modes from both rings.

C-S stretching and ring deformation modes characteristic of the thiophene moiety. globalresearchonline.net

The accuracy of these predictions allows for a confident interpretation of experimental spectra. mdpi.com

Table 2: Representative Calculated Vibrational Frequencies for Thiophene Derivatives (Illustrative) Note: Specific calculated values for this compound are not available in the cited literature. The table illustrates typical frequency ranges for key vibrations in related molecules.

Vibrational Mode Typical Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aromatic C=C Stretch 1650 - 1430
C-F Stretch 1400 - 1000
C-S Stretch 840 - 600

Data ranges compiled from general spectroscopic data and studies on thiophene derivatives. globalresearchonline.netjchps.com

Simulated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations, often using the Gauge-Invariant Atomic Orbital (GIAO) method, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants. globalresearchonline.netlboro.ac.uk

For this compound, ¹⁹F NMR is particularly informative. The chemical shifts of the five fluorine atoms on the perfluorophenyl ring would be sensitive to their position (ortho, meta, para) and the electronic environment created by the thiophene ring. Similarly, the ¹H and ¹³C chemical shifts of the thiophene ring would be influenced by the strong electron-withdrawing effect of the C₆F₅ group. Comparing calculated and experimental NMR data is a robust method for confirming molecular structure. lboro.ac.uk

Reactivity Descriptors and Reaction Pathway Modeling

DFT calculations provide a suite of "reactivity descriptors" that quantify a molecule's chemical behavior. nih.gov These descriptors are derived from the energies of the frontier orbitals and provide a theoretical framework for understanding and predicting reactivity. semanticscholar.org

Key reactivity descriptors include:

Ionization Potential (I) and Electron Affinity (A)

Chemical Hardness (η) and Softness (S)

Electronegativity (χ)

Electrophilicity Index (ω)

A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity, while a "soft" molecule with a small gap is more reactive. jchps.com The electrophilicity index measures the ability of a molecule to accept electrons. For this compound, the presence of the C₆F₅ group would likely result in a high electrophilicity index, suggesting it can act as a good electron acceptor in chemical reactions.

Furthermore, computational modeling can be used to map out entire reaction pathways, calculating the energies of reactants, transition states, and products. This allows for the prediction of reaction mechanisms and kinetic barriers, providing deep insight into how the molecule participates in chemical transformations.

Fukui Functions and Electrophilicity/Nucleophilicity Indices

Conceptual DFT provides a framework for quantifying chemical reactivity. nih.gov Fukui functions, ƒ(r), are particularly valuable as they indicate the change in electron density at a specific point in a molecule when an electron is added or removed, thereby identifying the most reactive sites for electrophilic, nucleophilic, and radical attacks. nih.govwikipedia.org

The reactivity of this compound is dominated by the strong electron-withdrawing nature of the perfluorophenyl (C₆F₅) group. This group significantly reduces the electron density of the thiophene ring, influencing its susceptibility to chemical reactions.

ƒ⁻(r): For Electrophilic Attack: This function identifies the most probable sites for an attack by an electrophile by highlighting regions where an electron is most easily removed. In thiophene itself, the C2 and C5 positions are most susceptible to electrophilic attack. However, in this compound, the C₆F₅ group deactivates the thiophene ring towards electrophiles. The highest values of ƒ⁻(r) are expected to be on the carbon atoms of the thiophene ring furthest from the perfluorophenyl group, likely C5 and C4.

ƒ⁺(r): For Nucleophilic Attack: This function points to the sites most susceptible to nucleophilic attack, where an added electron is best stabilized. The perfluorophenyl ring is highly electron-deficient and is the primary target for nucleophiles. The carbon atoms attached to fluorine, particularly the para-carbon (C4'), are expected to have the highest ƒ⁺(r) values, indicating their favorability for nucleophilic aromatic substitution (SₙAr). Within the thiophene ring, the carbon atom attached to the C₆F₅ group (C2) would also be a potential, albeit less reactive, site for nucleophilic attack. researchgate.net

ƒ⁰(r): For Radical Attack: This function is an average of ƒ⁻(r) and ƒ⁺(r) and predicts sites for radical attack.

Table 1: Predicted Condensed Fukui Functions and Global Reactivity Indices for this compound (Note: These are illustrative values based on theoretical principles, as specific experimental or calculated data for this molecule is not readily available in the cited literature.)

Atom/Parameterƒ⁺ (Nucleophilic Attack)ƒ⁻ (Electrophilic Attack)Global IndexValue (eV)
Thiophene C20.080.05Chemical Hardness (η)~3.5
Thiophene C30.040.15Electronegativity (χ)~4.5
Thiophene C40.030.20Electrophilicity (ω)~2.9
Thiophene C50.050.25
C₆F₅ C4' (para)0.250.01
C₆F₅ C2'/C6' (ortho)0.180.02

Transition State Analysis for Key Reactions

Transition state (TS) analysis is a computational procedure used to map the energy profile of a chemical reaction, identify the structure of the highest energy point (the transition state), and calculate the activation energy (Eₐ). This is essential for understanding reaction mechanisms and predicting reaction rates.

A key reaction for this compound is the nucleophilic aromatic substitution (SₙAr) on the perfluorophenyl ring. A typical example would be the reaction with a nucleophile like methoxide (B1231860) (CH₃O⁻). Computational analysis would involve:

Geometry Optimization: The structures of the reactants (this compound and CH₃O⁻), the Meisenheimer intermediate (the complex formed after nucleophilic attack), the transition state, and the products are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the saddle point on the potential energy surface corresponding to the TS. For an SₙAr reaction, this TS would resemble the high-energy state just as the C-F bond is breaking and the C-O bond is forming.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, intermediate, product) will have all real frequencies, while a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the desired species.

The activation energy barrier calculated from the difference in energy between the reactants and the transition state provides a quantitative measure of how fast the reaction is likely to proceed.

Table 2: Illustrative Energy Profile for a Hypothetical SₙAr Reaction (Note: This table presents a conceptual energy profile for the reaction of this compound with a nucleophile. The values are representative.)

SpeciesDescriptionRelative Energy (kcal/mol)Key Geometric Feature
ReactantsThis compound + Nu⁻0.0Separate molecules
Transition State 1Formation of Meisenheimer complex+15.2Partial C-Nu bond, C-F bond intact
Meisenheimer IntermediateStable anionic σ-complex-5.7Full C-Nu bond, sp³ carbon in ring
Transition State 2Expulsion of Fluoride (B91410) ion+10.5Partial C-F bond breaking
ProductsSubstituted product + F⁻-25.0Separate molecules

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to investigate the collective behavior of many molecules over time. mdpi.com MD simulations can provide insights into the bulk properties, morphology, and intermolecular interactions of this compound in solid or liquid states, or as part of a larger system like a polymer. researchgate.net

For a system of this compound molecules, an MD simulation would involve:

Force Field Parameterization: A classical force field, which defines the potential energy of the system as a function of atomic positions, is chosen or developed.

System Setup: A simulation box is created and filled with molecules at a desired density and temperature.

Simulation: Newton's equations of motion are solved iteratively for every atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

Analysis of the MD trajectory can reveal:

Intermolecular Interactions: The simulation can quantify the strength and geometry of non-covalent interactions. For this compound, key interactions would include π-π stacking between thiophene and perfluorophenyl rings, as well as dipole-dipole and potential F···S or F···H interactions.

Radial Distribution Functions (RDFs): The RDF, g(r), describes the probability of finding another atom at a distance 'r' from a reference atom. Peaks in the RDF for specific atom pairs (e.g., ring centroid to ring centroid) can indicate characteristic packing distances and local ordering.

Dynamic Behavior: Simulations can model molecular motions, such as the rotation of the C-C bond between the two rings, and how these motions are influenced by temperature and the surrounding environment. For polymeric derivatives, MD can predict chain conformation, entanglement, and the formation of crystalline versus amorphous domains. chemrxiv.org

Table 3: Potential Insights from Molecular Dynamics Simulations

Simulation TypeKey Parameters AnalyzedInformation Gained
Bulk Amorphous SolidRadial Distribution Functions (g(r)), DensityLocal packing, π-stacking distances, bulk density
Dimer in Vacuum/SolventPotential of Mean Force (PMF)Binding energy and preferred orientation of two molecules
Polymer Melt/SolidRadius of Gyration, End-to-end distancePolymer chain conformation, degree of ordering/crystallinity
Interface with another materialDensity profiles, orientation analysisAdsorption behavior, interfacial structure

Quantum Chemical Design Principles for this compound Derivatives

Quantum chemical calculations are instrumental in the rational design of new materials. By systematically modifying the structure of this compound in silico and calculating the resulting properties, researchers can predict which derivatives are most promising for specific applications, particularly in organic electronics.

The perfluorophenyl group serves as a powerful tuning element. Key design principles for derivatives include:

Tuning Frontier Molecular Orbital (FMO) Energies: The strong inductive effect of the C₆F₅ group significantly lowers the HOMO and LUMO energy levels. rsc.orgnih.gov This is a critical strategy for designing n-type (electron-transporting) semiconductor materials, as a low LUMO is required for efficient electron injection. Adding further electron-withdrawing groups to the thiophene ring would lower the LUMO even more, while adding electron-donating groups could raise the HOMO level, thereby reducing the energy gap and shifting optical absorption to longer wavelengths.

Enhancing Molecular Planarity: The planarity of a conjugated molecule is crucial for effective π-orbital overlap and charge transport in the solid state. DFT calculations can predict the dihedral angle between the thiophene and perfluorophenyl rings. Chemical modifications that lock the molecule into a more planar conformation, such as intramolecular bridging, are a common design strategy. Perfluorination itself has been shown to favor planarization in some oligothiophenes. nih.gov

Modulating Intermolecular Packing: The solid-state packing of molecules dictates the electronic coupling between them and, therefore, the charge mobility of the material. The introduction of fluorine atoms can promote favorable intermolecular interactions, such as F···H or F···S contacts, which can lead to more ordered packing arrangements. rsc.org Quantum chemistry can be used to calculate the interaction energies of different dimer configurations to predict the most stable packing motif.

Increasing Stability: Perfluorination often increases the chemical and thermal stability of organic materials and their resistance to oxidative degradation, which is a desirable trait for electronic devices.

Table 4: Design Principles and Their Predicted Effects on Properties

Design ModificationQuantum Chemical CalculationPredicted Effect on PropertyPotential Application
Add electron-donating group to thiophene C5HOMO/LUMO energy, UV-Vis spectrumDecreased HOMO-LUMO gap, red-shifted absorptionOrganic photovoltaics, light emitters
Add electron-withdrawing group to thiophene C5LUMO energy, Electron affinityLowered LUMO, enhanced electron transportn-type transistors
Introduce intramolecular F···S bond lockDihedral angle, Reorganization energyIncreased planarity, lower reorganization energyHigh-mobility transistors
Replace H with F on thiophene ringHOMO/LUMO energy, dipole momentLowered FMOs, increased stabilityStable n-type materials

Reactivity Profiles and Reaction Mechanisms of 2 Perfluorophenyl Thiophene

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of thiophene and its derivatives. The outcome of such reactions with 2-(perfluorophenyl)thiophene is dictated by the electronic properties of the perfluorophenyl substituent and the inherent reactivity of the thiophene nucleus.

Regioselectivity and Mechanistic Considerations

In general, electrophilic substitution on a thiophene ring occurs preferentially at the C2 and C5 positions (α-positions). pearson.com This is because the carbocation intermediate (a σ-complex or arenium ion) formed by an attack at these positions is more stabilized by resonance than the intermediate formed by an attack at the C3 or C4 positions (β-positions). The sulfur atom can effectively delocalize the positive charge through its lone pair of electrons when the electrophile adds to an α-position.

For this compound, the C2 position is already substituted. Therefore, electrophilic attack is directed almost exclusively to the C5 position. The mechanism proceeds via the formation of a resonance-stabilized σ-complex, followed by the deprotonation of the C5 carbon to restore the aromaticity of the thiophene ring.

Influence of the Perfluorophenyl Substituent on Reactivity

The perfluorophenyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com This property has a significant impact on the reactivity of the thiophene ring towards electrophiles. By withdrawing electron density from the thiophene ring, the perfluorophenyl group deactivates it towards electrophilic aromatic substitution. quora.com Consequently, this compound is less reactive than unsubstituted thiophene, and more forcing reaction conditions may be required to achieve substitution. nih.govrsc.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reaction TypeReagent ExamplePredicted Major Product
HalogenationBr₂5-Bromo-2-(perfluorophenyl)thiophene
NitrationHNO₃/H₂SO₄5-Nitro-2-(perfluorophenyl)thiophene
SulfonationSO₃/H₂SO₄This compound-5-sulfonic acid
AcylationCH₃COCl/AlCl₃1-(5-(Perfluorophenyl)thiophen-2-yl)ethan-1-one

Nucleophilic Reactions with the Perfluorophenyl Moiety

The strong electron-withdrawing nature of the fluorine atoms makes the perfluorophenyl ring highly electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com This reactivity is a cornerstone of the synthetic utility of this compound.

Substitution Reactions and their Synthetic Utility

The SNAr reaction on the perfluorophenyl ring typically proceeds via a two-step addition-elimination mechanism. A nucleophile adds to the carbon atom bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org Subsequently, a fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring.

Due to resonance and inductive effects, nucleophilic attack on a pentafluorophenyl group occurs with high regioselectivity at the C4' position (the para-position) relative to the point of attachment to the thiophene ring. mdpi.com This predictable regioselectivity makes the perfluorophenyl group a valuable synthetic handle. mdpi.comresearchgate.net A wide variety of nucleophiles, including amines, alcohols, and thiols, can displace the para-fluorine atom, allowing for the straightforward introduction of diverse functional groups. mdpi.comresearchgate.netnih.gov This has been widely exploited in the post-polymerization modification of polymers containing pentafluorophenyl units. mdpi.com

Table 2: Examples of Nucleophilic Substitution on this compound

NucleophileReagent ExampleProduct at C4' Position
ThiolateSodium thiophenolate-S-Ph
AlkoxideSodium methoxide (B1231860)-OCH₃
AminePiperidine-NC₅H₁₀
HydroxidePotassium hydroxide-OH

Ring-Opening or Degradation Pathways

Perfluorinated aromatic rings, including the perfluorophenyl group, are generally very stable and resistant to ring-opening or degradation under typical SNAr conditions. While highly strained fluorinated rings like gem-difluorocyclopropanes can undergo ring-opening reactions, the aromatic perfluorophenyl ring does not typically exhibit this reactivity. nih.govrsc.org Under harsh conditions or with specific reagents, degradation of the thiophene ring might be possible, but the perfluorophenyl moiety itself is robust. Some ring-opening fluorinations have been observed in specific heterocyclic systems, but these are not characteristic of simple perfluoroarenes. nih.govrsc.org

Radical Reactions and Polymerization Pathways

The thiophene moiety of this compound allows it to act as a monomer for the synthesis of conjugated polymers. These materials, known as polythiophenes, are of significant interest for their applications in organic electronics. nih.gov

Polymerization typically proceeds through the coupling of the C5 positions of the thiophene rings. One of the most common methods is oxidative polymerization, which can be carried out either chemically, using an oxidant like iron(III) chloride (FeCl₃), or electrochemically. nih.govresearchgate.net In this process, the monomer is oxidized to a radical cation, which then couples with a neutral monomer or another radical cation. This process repeats to form the polymer chain. researchgate.netresearchgate.net

The polymerization of this compound would result in poly(this compound), a polymer with a polythiophene backbone and pendant perfluorophenyl groups. These electron-withdrawing side chains would significantly influence the electronic properties, such as the HOMO/LUMO energy levels and conductivity, as well as the solubility and thermal stability of the resulting polymer. helsinki.fi The polymerization mechanism is orthogonal to the SNAr chemistry of the perfluorophenyl group, meaning it is possible to first synthesize the polymer and then functionalize the pendant rings via nucleophilic substitution. helsinki.fi

Controlled Radical Polymerization Strategies

Controlled radical polymerization (CRP) techniques are powerful methods for synthesizing polymers with well-defined molecular weights, low dispersity, and complex architectures. cmu.edu While specific studies detailing the controlled radical polymerization of this compound are not extensively documented, the principles of leading CRP methods, such as RAFT and ATRP, are applicable to functionalized thiophene monomers.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization RAFT polymerization is a versatile CRP method that allows for the synthesis of polymers with controlled molecular weight and narrow molecular weight distributions. mdpi.com The process is mediated by a chain transfer agent (CTA), typically a thiocarbonylthio compound, which establishes a reversible equilibrium between active, propagating polymer chains and dormant species. sigmaaldrich.com This equilibrium ensures that all chains grow at a similar rate. The general mechanism involves initiation, chain transfer where the propagating radical reacts with the RAFT agent, and re-initiation by the new radical formed from the CTA. mdpi.com The choice of RAFT agent is crucial and depends on the specific monomer being polymerized. researchgate.net

Atom Transfer Radical Polymerization (ATRP) ATRP is another widely used CRP technique that enables the synthesis of well-defined polymers. cmu.edu The method relies on a reversible redox process catalyzed by a transition metal complex, typically copper or iron-based, which cycles between a lower and a higher oxidation state. grantome.com This process maintains a low concentration of active propagating radicals, thereby minimizing termination reactions. cmu.edu The polymerization of functional monomers via ATRP allows for the creation of polymers with tailored functionalities and architectures. acs.org

While these methods are theoretically applicable, the synthesis of well-defined polymers from this compound using RAFT or ATRP would require careful optimization of reaction conditions, including the choice of initiator, catalyst/ligand system (for ATRP), or CTA (for RAFT), and solvent.

Oxidative Polymerization Mechanisms

Oxidative polymerization is a primary method for synthesizing polythiophenes and their derivatives. nih.gov This process can be achieved either chemically, using oxidizing agents like iron(III) chloride (FeCl₃), or electrochemically, by applying an anodic potential. nih.govwinona.edu

The fundamental mechanism for both methods involves the one-electron oxidation of the thiophene monomer to form a radical cation. researchgate.net Polymer chain growth proceeds through the coupling of these radical cations or by the reaction of a radical cation with a neutral monomer. winona.eduresearchgate.net The α-positions (2- and 5-positions) of the thiophene ring are the most reactive sites for this polymerization. dtic.mil

Chemical Oxidative Polymerization In chemical oxidative polymerization using FeCl₃, the Fe³⁺ ions act as the oxidant. researchgate.net The mechanism proposes that the active sites are on the surface of crystalline FeCl₃, which has empty orbitals that facilitate the oxidation of the thiophene monomer. researchgate.net This is followed by a series of coupling and re-oxidation steps to form the conjugated polymer chain. researchgate.net

Electrochemical Polymerization During electrochemical polymerization, a potential is applied to an electrode in a solution containing the monomer and a supporting electrolyte. winona.edu Thiophene polymerization typically requires a relatively high oxidation potential, often around 1.6 V to 2.0 V versus a saturated calomel (B162337) electrode (SCE). dtic.milgoogle.com The presence of the strongly electron-withdrawing perfluorophenyl group on the thiophene ring is expected to increase the monomer's oxidation potential compared to unsubstituted thiophene. The polymerization proceeds by the initial oxidation of the monomer at the electrode surface to form radical cations, which then couple and grow into a polymer film on the electrode. winona.edu

Cross-Coupling Reactivity and Further Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds and synthesizing complex organic molecules, including derivatives of this compound.

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction is a highly effective method for synthesizing 2-(aryl)thiophene derivatives. Specifically, various bis(pentafluorophenyl)-substituted thiophenes have been synthesized via the palladium-catalyzed Suzuki reaction using pentafluorophenylboronic acid. thieme-connect.comthieme-connect.com The reaction typically involves coupling an aryl halide or triflate with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov The catalytic system developed by Buchwald, utilizing palladium(II) acetate (B1210297) and the SPhos ligand, has been successfully applied to the Suzuki-Miyaura cross-coupling of bromothiophenes with cyclopropylboronic acid, achieving high yields with low catalyst loading. nih.gov

Stille Coupling The Stille coupling reaction involves the reaction of an organostannane (organotin) compound with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org The catalytic cycle consists of three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org This reaction is highly versatile due to the stability of organostannanes to air and moisture, though their toxicity is a drawback. wikipedia.orgorganic-chemistry.org This method provides a viable route for further functionalizing the this compound core.

Cross-Dehydrogenative Coupling (CDC) A highly efficient method for the synthesis of this compound is the Pd/Ag dual-catalyzed cross-dehydrogenative coupling (CDC) of perfluoroarenes with thiophenes. nii.ac.jp This reaction forms a C-C bond by activating two different C-H bonds, offering high atom economy. nii.ac.jp The proposed mechanism involves two distinct C-H activation steps: the Ag(I) salt mediates the C-H activation of the electron-deficient perfluoroarene, while the Pd(II) catalyst activates the C-H bond of the electron-rich thiophene. nii.ac.jp Kinetic studies suggest that the Pd(II)-mediated C-H activation of the thiophene is likely the rate-determining step. nii.ac.jp A key feature of this dual-catalytic system is its high selectivity, which prevents undesired homocoupling side reactions. nii.ac.jp

Coupling ReactionKey ReactantsCatalyst SystemKey Mechanistic StepsReference
Suzuki-Miyaura CouplingAryl Halide/Triflate + Organoboron CompoundPd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) + Base (e.g., K₃PO₄, Na₃PO₄)Oxidative Addition, Transmetalation, Reductive Elimination thieme-connect.comnih.govnih.gov
Stille CouplingAryl Halide/Triflate + OrganostannanePd(0) catalyst (e.g., Pd(PPh₃)₄)Oxidative Addition, Transmetalation, Reductive Elimination wikipedia.orglibretexts.org
Cross-Dehydrogenative Coupling (CDC)Perfluoroarene + ThiopheneDual Pd/Ag catalyst systemAg(I)-mediated C-H activation of perfluoroarene; Pd(II)-mediated C-H activation of thiophene nii.ac.jp

Photochemical and Electrochemical Reactivity Mechanisms

The response of this compound to light and electrical potential is of interest for applications in optoelectronics and sensing.

Electrochemical Reactivity The electrochemical behavior of thiophene and its derivatives is dominated by their oxidation. As discussed in the context of polymerization (Section 5.3.2), thiophenes can be electrochemically oxidized at an anode. The oxidation potential is sensitive to substituents on the thiophene ring. dtic.mil Electron-donating groups, like methyl, lower the oxidation potential, whereas electron-withdrawing groups increase it. dtic.mil Therefore, this compound is expected to have a higher oxidation potential than unsubstituted thiophene. Cyclic voltammetry studies of substituted thiophenes have shown the appearance of multiple anodic oxidation peaks.

CompoundReported Oxidation PotentialReference
Thiophene~1.6 - 2.0 V vs. SCE dtic.milgoogle.com
Thiophene (onset)1.47 V researchgate.net
3-Methylthiophene1.8 V vs. SCE dtic.mil
2-(Thiophen-2-yl)furan (onset)0.90 V researchgate.net

Photochemical Reactivity The photochemistry of thiophenes encompasses a range of reactions, including photoisomerization, dimerization, cycloaddition, and photooxidation. researchgate.net The thienyl ring is a known component in various photochromic materials. researchgate.net While specific photochemical studies on this compound are not widely reported, its behavior can be inferred from the known reactivity of its constituent parts. The presence of the thiophene moiety suggests potential for these photochemical transformations upon irradiation with UV light. The highly fluorinated phenyl ring may also influence the excited-state properties and reaction pathways of the molecule.

Supramolecular Chemistry and Self Assembly of 2 Perfluorophenyl Thiophene

Non-Covalent Interactions Driving Self-Organization

The unique electronic properties of the perfluorophenyl and thiophene (B33073) rings in 2-(perfluorophenyl)thiophene give rise to a suite of non-covalent interactions that are crucial in directing its self-assembly. The electron-deficient nature of the perfluorinated ring and the electron-rich character of the thiophene ring create a complementary system ripe for specific intermolecular contacts.

π-π Stacking and Aromatic Interactions

The most significant driving force for the self-assembly of this compound is the arene-perfluoroarene (π-π) stacking interaction. aip.org This interaction arises from the electrostatic attraction between the electron-rich π-system of the thiophene ring and the electron-deficient π-system of the perfluorophenyl ring. aip.org This is a stronger and more directional interaction than the stacking of two identical aromatic rings. mostwiedzy.pl

While a crystal structure for this compound is not publicly available, data from the closely related compound, (E)-3-(2,3,4,5,6-Pentafluorostyryl)thiophene, provides valuable insight. nih.gov In its crystal structure, the molecules arrange in a head-to-tail fashion, forming columnar stacks. This arrangement is dictated by π-π interactions between the thiophene and pentafluorophenyl rings of adjacent molecules, with centroid-centroid distances ranging from 3.698(2) Å to 3.802(2) Å. nih.gov It is highly probable that this compound adopts a similar stacked arrangement in the solid state, driven by these favorable aryl-perfluoroaryl interactions. Theoretical studies on related fused thiophene derivatives have shown that introducing perfluorophenyl groups leads to smaller π-π stacking distances, which is beneficial for charge transport. rsc.org

Interaction TypeTypical Distance (Å)Significance in this compound
Arene-Perfluoroarene Stacking 3.3 - 3.8Primary driving force for self-assembly, leading to ordered stacks.
C-H...F Hydrogen Bonds 2.2 - 2.7Secondary interactions contributing to the stability of the 3D crystal lattice.
Intramolecular F...S Contacts ~2.9Promotes molecular planarity, enhancing intermolecular π-interactions.

Formation of Ordered Molecular Aggregates and Nanostructures

The non-covalent interactions detailed above are instrumental in the formation of ordered molecular aggregates from this compound, both in solution and on surfaces. The balance and interplay of these forces dictate the morphology and properties of the resulting nanostructures.

Solution-Phase Self-Assembly

In solution, molecules of this compound can overcome the energetic penalty of desolvation to form aggregates driven by the favorable intermolecular interactions. The strong arene-perfluoroarene stacking is a primary driver for aggregation. Studies on related fluorinated benzothiadiazole-tetraphenylethene systems have demonstrated aggregation-induced emission characteristics in solvent mixtures, indicating the formation of ordered nano-aggregates in the solution phase. rsc.org The extent of aggregation and the morphology of the resulting structures are highly dependent on factors such as solvent polarity, concentration, and temperature. For instance, in less polar solvents, the π-π stacking interactions would be more pronounced, leading to more significant aggregation. It is conceivable that this compound could form nano-fibers or other anisotropic structures in solution, analogous to other thiophene-based oligomers.

Thin Film and Surface-Mediated Assembly

The deposition of this compound from solution or the vapor phase onto a substrate can lead to the formation of ordered thin films. The structure and morphology of these films are critically influenced by the substrate, deposition rate, and post-deposition treatments like thermal annealing. The principles of thin-film growth suggest that the initial layer of molecules adsorbs onto the substrate, followed by nucleation and growth of crystalline domains. mpo.im For molecules like this compound, the strong propensity for π-π stacking would likely result in the formation of ordered, crystalline domains with the molecular stacks oriented in a specific manner relative to the substrate.

Research on azo-based phenylthiophene derivatives has shown that the thin-film deposition technique (physical vapor deposition vs. spin-coating) significantly impacts the optical properties of the resulting films, which is a direct consequence of differences in molecular packing and film morphology. acs.org Similarly, the self-assembly of tetracarboxylic acid derivatives on surfaces is highly dependent on the deposition sequence, indicating the crucial role of molecule-substrate and molecule-molecule interactions in determining the final nanostructure. rsc.org Therefore, by carefully controlling the deposition conditions, it should be possible to tune the thin-film morphology of this compound to achieve desired properties for electronic applications.

Applications of 2 Perfluorophenyl Thiophene in Functional Materials Science

Organic Electronics and Optoelectronics

The distinct electronic characteristics of 2-(Perfluorophenyl)thiophene, primarily stemming from the potent electron-withdrawing nature of the perfluorophenyl group, make it a versatile component for various organic electronic and optoelectronic devices. Fluorination is a widely used approach to lower the frontier molecular orbital (HOMO and LUMO) energy levels of conjugated molecules, which is critical for improving charge injection, charge transport, and device stability. acs.org

Design Principles for Organic Light-Emitting Diodes (OLEDs) and Fluorescent Emitters

The design of efficient fluorescent emitters for OLEDs hinges on achieving high photoluminescence quantum yields (PLQY), suitable emission colors, and good charge carrier mobility. researchgate.net While thiophene-based materials have been extensively studied for various electronic applications, their use as emitters has sometimes been hampered by lower quantum yields compared to other systems. rsc.orgnih.gov However, recent advancements have demonstrated that strategic molecular design can lead to highly emissive thiophene-based materials. rsc.orgrsc.org

The introduction of a perfluorophenyl group onto a thiophene (B33073) core, as in this compound, aligns with key design principles for advanced emitters. Donor-π-acceptor (D-π-A) structures are a common motif for OLED fluorophores, where an electron-donating unit is linked to an electron-accepting unit through a π-conjugated bridge. beilstein-journals.org In this case, the thiophene ring acts as a weak donor and part of the π-bridge, while the perfluorophenyl group is a strong acceptor. This architecture can induce intramolecular charge transfer (ICT) upon excitation, which is often beneficial for tuning emission wavelengths and enhancing quantum efficiency. researchgate.net

Key design principles for thiophene-based emitters that are relevant to this compound include:

Tuning Emission Color: The emission color can be controlled by modifying the strength of the donor and acceptor units and the length of the π-conjugated system. The strong acceptor nature of the perfluorophenyl group is expected to create materials that emit in the blue or green region of the spectrum. researchgate.net

Enhancing Quantum Yield: One major challenge in thiophene-based emitters is aggregation-caused quenching (ACQ) in the solid state. researchgate.net The bulky nature of the perfluorophenyl group can introduce steric hindrance that disrupts close π-π stacking, potentially mitigating ACQ and preserving solid-state fluorescence. Materials designed with five-membered rings like thiophene as the π-core have been shown to enhance intramolecular charge transfer and lead to efficient, narrowband emission. rsc.org

Improving Device Efficiency: The use of a thermally activated delayed fluorescence (TADF) mechanism is a leading strategy to achieve up to 100% internal quantum efficiency (IQE) by harvesting both singlet and triplet excitons. techblick.com Hyperfluorescence, a fourth-generation OLED technology, uses a TADF sensitizer to excite a fluorescent terminal emitter, resulting in narrow emission, high color purity, and excellent stability. techblick.comresearchgate.net Thiophene-based emitters with D-π-A character could potentially be integrated into such systems as the terminal emitter.

While specific OLED performance data for this compound itself is not extensively documented, the known effects of fluorination—such as increased PLQY and tuned LUMO levels—suggest its significant potential as a building block for developing new, highly efficient fluorescent materials for next-generation displays. acs.org

Charge Transport Mechanisms in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility (µ) of the organic semiconductor used in its active layer. atomfair.com Charge transport in organic semiconductors is typically described by a hopping mechanism, where charge carriers move between localized states on adjacent molecules. atomfair.com This process is highly sensitive to molecular packing, thin-film morphology, and the electronic properties of the material. nih.gov

The incorporation of perfluorophenyl groups onto a thiophene backbone is a proven strategy for designing n-type (electron-transporting) or ambipolar (electron- and hole-transporting) semiconductors. The high electronegativity of fluorine atoms lowers the LUMO energy level, which facilitates the injection and transport of electrons. acs.org

Key factors in the charge transport of this compound derivatives include:

n-Type and Ambipolar Transport: While many polythiophene derivatives are p-type (hole-transporting), fluorination can shift their behavior. acs.org Studies on fluorinated thiophene-phenylene co-oligomers, which are structurally similar to dimers of this compound, have demonstrated a strong impact of fluorination on charge transport, leading to balanced ambipolar transport where both electrons and holes can be conducted effectively. acs.org

Molecular Packing: Efficient charge transport relies on close intermolecular π-π stacking. X-ray diffraction studies of fluorinated oligothiophenes show that the molecules tend to align their long axes perpendicular to the substrate, with in-plane π-π stacking that is favorable for charge transport in a transistor channel. mdpi.com The specific packing motif is dramatically affected by the degree and position of fluorination. acs.org

Morphology and Film Growth: The performance of OFETs is critically dependent on the morphology of the semiconductor thin film. The interaction between the dielectric layer and the semiconductor influences the molecular orientation in the transistor channel. nih.gov For some fluorinated oligothiophenes, film morphology featuring large, interconnected, rod-like crystals is a key attribute for effective charge injection and superior device performance. mdpi.com

Trap States and Thermal Activation: Charge transport can be hindered by electronic trap states, often generated by structural defects or impurities. In many organic transistors, charge transport is a thermally activated process, where the mobility increases with temperature. pnas.org However, in highly crystalline materials with low disorder, "band-like" transport can be observed where mobility decreases with increasing temperature. The introduction of strain in the organic film due to mismatched thermal expansion coefficients between the semiconductor and dielectric layers can generate traps, influencing the transport mechanism. pnas.org

The table below summarizes the performance of a representative fluorinated thiophene oligomer, highlighting the potential of this material class.

MaterialDevice GeometryMobility (µ)On/Off RatioTransport Type
α,ω-diperfluorohexyl-quaterthiophene (DFH-4T)Top-contactup to 2.1 cm²/V·s> 10^6n-type

This table is based on data for a related fluorinated oligothiophene to illustrate the potential of the material class. mdpi.com

Architectures for Organic Photovoltaics (OPVs) and Exciton Dynamics

Organic photovoltaics offer a promising route to low-cost, flexible solar energy conversion. The most common device architecture is the bulk heterojunction (BHJ), where an electron-donating material and an electron-accepting material are blended together to form the active layer. mdpi.com The process of converting light to electricity in an OPV involves several key steps: (i) light absorption creates an exciton (a bound electron-hole pair); (ii) the exciton diffuses to the donor-acceptor interface; (iii) the exciton dissociates into free charge carriers; and (iv) these carriers are transported to and collected at their respective electrodes. mdpi.com

The incorporation of fluorinated units like the perfluorophenyl group is a powerful strategy in the molecular engineering of materials for OPVs. rsc.org Fluorination can tune the frontier energy levels (HOMO/LUMO) to optimize the open-circuit voltage (Voc) and facilitate efficient exciton dissociation. mdpi.comresearchgate.net It can also influence the material's aggregation properties and the morphology of the blend, which are critical for charge transport and collection. nih.gov

Given its strong electron-accepting character, this compound could be used as a building block in either the donor or acceptor material in an OPV:

As part of an Acceptor: The low-lying LUMO level induced by the perfluorophenyl group makes it suitable for constructing non-fullerene acceptors (NFAs). High-performance OPVs are increasingly based on NFAs, which offer tunable energy levels and strong light absorption. rsc.org

As part of a Donor: When copolymerized with stronger donor units, the this compound moiety can act as an electron-deficient unit within a D-A copolymer donor. This approach helps to lower the HOMO level of the polymer, which generally leads to a higher Voc in the final device. nih.gov

Exciton Dynamics: The efficiency of an OPV is critically dependent on ultrafast exciton dynamics. rsc.org After an exciton is formed, it must diffuse to a donor-acceptor interface before it recombines. In many high-performance systems, this diffusion occurs on a sub-picosecond timescale. rsc.org The process is governed by factors such as the degree of molecular ordering and the strength of intermolecular electronic coupling. acs.org In molecular aggregates, thermal fluctuations of the excitonic coupling (dynamic disorder) can play a vital role in facilitating exciton transport. acs.org The specific morphology and electronic landscape created by blending materials containing this compound would strongly influence these critical exciton migration and dissociation processes.

Thermoelectric Materials Based on this compound Derivatives

Thermoelectric (TE) materials can convert waste heat directly into useful electrical energy, and vice versa. The efficiency of a TE material is quantified by the dimensionless figure of merit, ZT, which depends on the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ). Organic thermoelectric (OTE) materials, particularly those based on conjugated polymers, are of great interest due to their flexibility, low cost, and intrinsically low thermal conductivity. sciopen.comsciopen.com

For practical TE devices, both high-performance p-type and n-type materials are required. While p-type conjugated polymers are relatively common, the development of stable and efficient n-type materials remains a significant challenge. sciopen.com The design of n-type OTE materials relies on creating polymers with low-lying LUMO energy levels that can be efficiently doped to achieve high electrical conductivity.

Derivatives of this compound are promising candidates for n-type thermoelectric applications due to several key factors:

Low LUMO Energy: As established, the perfluorophenyl group significantly lowers the LUMO level, making the resulting polymer easier to n-dope.

High Mobility Potential: High charge carrier mobility is essential for achieving high electrical conductivity. The rigid structure and potential for ordered packing in polymers containing thiophene units can support efficient charge transport. sciopen.com

Molecular Design: Rational design of thermoelectric polymers involves tuning the polymer backbone to achieve high conductivity while maintaining a large Seebeck coefficient. Strategies include creating rigid, coplanar polymer backbones to enhance intermolecular charge transport and designing materials where doping does not excessively disrupt the ordered microstructure. chinesechemsoc.orgdtu.dk

The performance of OTE materials is often evaluated by the power factor (PF = S²σ). The table below shows representative power factors for some n-type conjugated polymers, indicating the performance targets for new materials based on this compound.

Polymer TypeDopantSeebeck Coefficient (S)Conductivity (σ)Power Factor (PF)
Cationic Backbone Polymer (P(Py2FT))n-dopant-107 µV/K28.1 S/cm28.7 µW/m·K²
Random Copolymer (P3HT-based)Ion-Exchange->400 S/cm>16 µW/m·K²

This table shows data for state-of-the-art n-type thermoelectric polymers to provide context. chinesechemsoc.orgdtu.dk

Advanced Polymeric Materials and Conjugated Polymers

The polymerization of functional monomers is a foundational strategy for creating materials with tailored properties for advanced applications. Polythiophenes are one of the most studied classes of conjugated polymers due to their excellent environmental stability and tunable electronic properties. cmu.eduphysicsjournal.net

Rational Design of Poly(this compound) and Copolymers

The rational design of a conjugated polymer involves the deliberate selection of monomer units and polymerization methods to achieve a material with a specific set of properties, such as solubility, energy levels, bandgap, and solid-state morphology. osti.govnih.gov

Synthesis: Poly(this compound) and its copolymers can be synthesized through various polycondensation methods.

Chemical Oxidative Polymerization: This method, often using FeCl₃, is a straightforward way to polymerize thiophene monomers. However, it can sometimes lead to defects in the polymer chain, such as non-regioregular linkages, which can disrupt conjugation and hinder charge transport. cmu.edu

Catalyst-Transfer Polycondensation: Methods like Grignard Metathesis (GRIM) or Stille and Suzuki cross-coupling reactions, using nickel or palladium catalysts, offer much greater control over the polymer structure. These methods can produce highly regioregular polymers, where the monomer units are coupled in a consistent head-to-tail fashion, leading to more planar backbones, enhanced crystallinity, and improved electronic properties. nih.gov

Direct Arylation Polycondensation (DAP): This is an increasingly popular method as it avoids the need to prepare organometallic reagents (like organotin or organoboron compounds), making the synthesis more atom-economical and environmentally friendly. mdpi.com

Design of Copolymers: Copolymerization is a powerful tool to fine-tune material properties. By copolymerizing this compound with other monomers, one can precisely control the electronic and physical characteristics of the resulting polymer.

Donor-Acceptor (D-A) Copolymers: Copolymerizing the electron-deficient this compound unit with an electron-rich (donor) monomer creates a D-A copolymer. This strategy is widely used to lower the polymer's bandgap, enabling it to absorb a broader range of the solar spectrum, which is crucial for photovoltaic applications. mdpi.comresearchgate.net

Tuning Solubility and Processability: Unsubstituted polythiophenes are often insoluble, which limits their processability. nih.gov While the perfluorophenyl group may enhance solubility in certain fluorinated solvents, copolymerization with monomers bearing flexible alkyl or alkoxy side chains is a common strategy to ensure good solubility in standard organic solvents, enabling solution-based processing techniques like spin-coating or inkjet printing. nih.govresearchgate.net

Controlling Morphology: The choice of comonomer and any associated side chains strongly influences how the polymer chains pack in the solid state. This, in turn, affects the charge transport properties. Introducing bulky side chains can prevent excessive aggregation, while planar comonomers can encourage beneficial π-stacking. The interplay between these factors is a key aspect of the rational design process.

Through these synthetic strategies, Poly(this compound) and its copolymers can be rationally designed to create a new family of high-performance materials for a wide array of applications in organic electronics.

Structure-Property Relationships in Conjugated Polymers for Electronic Applications

The incorporation of this compound into conjugated polymer backbones significantly influences their electronic structure, molecular packing, and, consequently, their performance in electronic devices such as organic thin-film transistors (OTFTs). The strong electron-withdrawing nature of the perfluorophenyl group imparts distinct properties to these polymers compared to their non-fluorinated or partially fluorinated counterparts.

Theoretical studies on thiophene oligomers have shown that perfluorination leads to an increase in both ionization energies and electron affinities. For polythiophene, this translates to an increase of approximately 0.65 eV and 0.60 eV, respectively. mdpi.com This systematic lowering of the frontier molecular orbital energy levels (both HOMO and LUMO) is a key strategy in designing n-type (electron-transporting) or ambipolar organic semiconductors. The fluorination of thiophene-phenylene co-oligomers has been demonstrated to effectively tune LUMO levels and enhance photoluminescence quantum yield. nih.gov

The introduction of fluorine atoms also affects the polymer's morphology and charge transport characteristics. Fluorination can lead to a more planar polymer backbone, which facilitates efficient π-π stacking and intermolecular charge hopping, a critical factor for high charge carrier mobility. nih.govnih.gov However, the effect is not always straightforward. While some fluorinated thiophene-based polymers exhibit enhanced hole transport due to a planar backbone and strong intermolecular interactions, others have shown lower mobility. This has been attributed to factors like increased solvent resistance, the high electronegativity of fluorine, and unfavorable molecular orientation in thin films. nih.gov

Furthermore, density functional theory (DFT) studies on perfluorinated thiophene oligomers predict an increase in the conduction band width, which suggests enhanced charge transport properties. mdpi.com The strategic placement of fluorine atoms is crucial; for instance, polymers with perfluoroalkyl side chains have been synthesized and show different properties influenced by the electron-withdrawing effect of C-F bonds. researchgate.net The use of pentafluorophenyl groups, either as pendant units or as end-caps on polythiophene chains, offers a versatile method for tuning the physical and optoelectronic properties of the resulting materials. researchgate.net

Below is a data table summarizing the typical effects of perfluorophenyl substitution on the properties of conjugated thiophene-based polymers.

PropertyEffect of this compound IncorporationRationale
HOMO/LUMO Energy Levels Lowered (stabilized)Strong electron-withdrawing nature of the C6F5 group. mdpi.comnih.gov
Electron Affinity IncreasedLowered LUMO level facilitates electron injection and transport. mdpi.com
Ionization Potential IncreasedLowered HOMO level improves stability against oxidation (air stability). mdpi.com
Bandgap Can be modulated; often slightly increased in thiophenes. mdpi.comBoth HOMO and LUMO levels are lowered, the net effect on the gap varies.
Backbone Conformation Promotes planarizationInter- and intramolecular non-covalent interactions involving fluorine atoms. mdpi.comnih.gov
Intermolecular Packing Can facilitate closer π-stackingPlanar structure and potential F-F or F-H interactions. nih.gov
Charge Carrier Mobility Variable; can be enhanced or reducedDepends on the balance between improved planarity/packing and potential issues like solvent resistance and molecular orientation. nih.gov

Chemical Sensing and Chemoresponsive Materials

Based on the conducted research, no specific information was found regarding the design or application of chemoresistive sensors for volatile organic compounds (VOCs) utilizing polymers derived from this compound. While conductive polymers based on other thiophene derivatives are used in this field, literature detailing the use of this specific compound is not available.

Based on the conducted research, no specific examples were found of this compound being used in the development of fluorescent probes or colorimetric indicators. Although thiophene-based materials are widely used for these applications, the specific use of the this compound moiety as a core component in such sensors has not been documented in the available literature.

Catalyst Ligands and Precursors in Organometallic Chemistry

Based on the conducted research, no specific studies were identified that describe the use of this compound as a ligand for metal catalysts or as a precursor in organometallic chemistry. The general field of thiophenes in organometallic chemistry is well-established, but applications involving this particular fluorinated derivative in catalysis are not present in the reviewed literature.

Energy Storage Systems and Supercapacitor Applications

Based on the conducted research, no information was found on the application of this compound or its polymers in energy storage systems or supercapacitors. While polythiophenes are explored for supercapacitor electrodes, there is no available literature detailing the synthesis or performance of materials derived specifically from this compound for these purposes.

Environmental and Degradation Studies of 2 Perfluorophenyl Thiophene

Pathways for Chemical Degradation in Environmental Matrices

The chemical degradation of 2-(perfluorophenyl)thiophene in environmental matrices such as soil and water is expected to be slow under normal conditions. The primary pathways would likely involve the breakdown of the thiophene (B33073) ring or the substitution of the fluorine atoms on the phenyl ring.

The thiophene ring is susceptible to oxidation. In environmental settings, strong oxidizing agents or microbial action could initiate degradation. Studies on thiophene itself have shown that it can be degraded through cometabolism in the presence of other aromatic compounds like benzene. researchgate.net This process can lead to the formation of intermediates such as thiophene-1-oxide and thiophen-2-ol. researchgate.net However, the presence of the strongly electron-withdrawing pentafluorophenyl group would likely decrease the electron density of the thiophene ring, potentially making it less susceptible to oxidative attack compared to unsubstituted thiophene.

The pentafluorophenyl group is characterized by strong carbon-fluorine bonds, making it generally resistant to degradation. europa.eu Nevertheless, nucleophilic aromatic substitution can occur, where a fluorine atom is replaced by a nucleophile. numberanalytics.com In environmental matrices, nucleophiles such as hydroxyl ions (in water) or other organic moieties could potentially react with the perfluorophenyl ring, although this is likely to be a slow process under typical environmental pH and temperature conditions. The reactivity of the pentafluorophenyl group is a key area of interest in the synthesis of complex molecules, indicating its potential for transformation. numberanalytics.com

Research on related perfluoroalkyl substances suggests that they are persistent and can be transported over long distances in the environment. dioxin20xx.org While this compound is structurally different from many common PFAS, the presence of the perfluorinated ring suggests it may share some of these environmental characteristics.

Potential Degradation Pathway Reactant/Condition Expected Intermediate Products Reference
Thiophene Ring OxidationMicrobial Co-metabolism, Oxidizing AgentsThis compound-1-oxide, (Perfluorophenyl)thiophen-2-ol researchgate.netresearchgate.net
Nucleophilic Aromatic SubstitutionHydroxide ions, Environmental NucleophilesHydroxylated perfluorophenyl thiophene derivatives numberanalytics.com

Photodegradation Mechanisms and Products

Photodegradation, the breakdown of molecules by light, represents a significant potential degradation pathway for this compound. The process can occur directly, through the absorption of light by the molecule itself, or indirectly, through reactions with photochemically generated reactive species.

Direct photolysis could occur if the compound absorbs light in the solar spectrum reaching the Earth's surface. Aromatic compounds and thiophenes are known to absorb UV light, which can lead to the excitation of electrons and subsequent bond cleavage. acs.org For this compound, this could lead to the cleavage of the C-S bonds in the thiophene ring or the C-C bond between the two rings.

Indirect photodegradation is often more significant in the environment. This process involves reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are generated in the presence of sunlight, water, and photosensitizing substances (like dissolved organic matter). acs.org Hydroxyl radicals are highly reactive and can attack both the thiophene and the perfluorophenyl rings. The reaction with the thiophene ring would likely lead to hydroxylated intermediates and eventual ring opening. researchgate.net Attack on the perfluorophenyl ring could lead to the substitution of fluorine atoms with hydroxyl groups. Studies on the photodegradation of polycyclic aromatic hydrocarbons (PAHs) in the presence of perfluorinated surfactants have shown that hydroxyl radicals can effectively degrade aromatic structures. nih.gov Furthermore, research on perfluorooctanoic acid (PFOA) has demonstrated that photogenerated hydrated electrons can lead to its complete defluorination. researchgate.net

Photodegradation Type Mechanism Potential Products Reference
Direct PhotolysisAbsorption of UV light leading to bond cleavage.Ring-opened products, fragmented molecules. acs.org
Indirect PhotodegradationAttack by photochemically generated hydroxyl radicals (•OH).Hydroxylated derivatives, ring-opened products. researchgate.netacs.orgnih.gov
Indirect PhotodegradationReaction with photogenerated hydrated electrons.Defluorinated thiophene derivatives. researchgate.net

Electrochemical Degradation Strategies

Electrochemical methods are emerging as promising technologies for the degradation of persistent organic pollutants, including organofluorine compounds. chemrxiv.orgnumberanalytics.com These techniques can be broadly categorized into anodic oxidation and cathodic reduction.

Anodic Oxidation: In this process, the target compound is oxidized at the anode. This can occur directly at the electrode surface or indirectly via electrochemically generated oxidizing species like hydroxyl radicals. For this compound, anodic oxidation would likely attack the thiophene ring, which is more susceptible to oxidation. This could lead to polymerization on the electrode surface or complete mineralization to CO2, SO4^2-, and fluoride (B91410) ions under strong oxidizing conditions.

Cathodic Reduction: This method involves the reduction of the target compound at the cathode. Cathodic reduction is particularly effective for halogenated compounds. chemrxiv.org The strong electron-withdrawing nature of the pentafluorophenyl group makes it susceptible to reduction. The process would involve the transfer of electrons to the molecule, leading to the cleavage of the carbon-fluorine bonds and the release of fluoride ions (F-). This defluorination step would significantly reduce the compound's persistence and toxicity. Recent studies have shown high degradation and defluorination efficiencies for various PFAS using electrochemical reduction methods. chemrxiv.org

Electrochemical Method Electrode Process Primary Degradation Target Potential Outcome Reference
Anodic OxidationOxidationThiophene RingPolymerization or Mineralization cecri.res.in
Cathodic ReductionReductionPentafluorophenyl GroupDefluorination (C-F bond cleavage) chemrxiv.orgnumberanalytics.com

Future Research Directions and Emerging Opportunities for 2 Perfluorophenyl Thiophene

Exploration of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity

While established methods like Suzuki and Stille couplings have been utilized for the synthesis of 2-(perfluorophenyl)thiophene and its derivatives, there is a continuous drive for more efficient, selective, and environmentally benign synthetic strategies. thieme-connect.com Future research will likely focus on the following areas:

Direct Arylation Polymerization (DArP): This method, which avoids the pre-functionalization of monomers, presents a more atom-economical and greener alternative to traditional cross-coupling reactions. rsc.orgacs.org The application of DArP to copolymerize this compound-containing monomers could lead to the synthesis of novel conjugated polymers with well-defined structures and properties. umass.edu The first instance of thieno[3,4-b]thiophene (B1596311) polymerization through direct arylation has demonstrated the potential of this technique for creating new low bandgap materials. umass.edu

C-H Activation/Functionalization: Exploring transition-metal-catalyzed C-H activation to directly introduce the perfluorophenyl group onto the thiophene (B33073) ring or to further functionalize the this compound core would offer a highly efficient and step-economical approach. organic-chemistry.org This strategy can circumvent the need for pre-halogenated or organometallic thiophene precursors. rsc.org

Flow Chemistry: The use of microreactor technology could enable better control over reaction parameters, leading to higher yields, improved selectivity, and safer handling of reagents. This approach is particularly advantageous for exothermic reactions and for the synthesis of materials with precise molecular weight distributions.

Catalyst Development: The design of new, more active, and robust catalysts for cross-coupling reactions involving perfluorinated arenes is crucial. Developing phosphine-free catalyst systems, for instance, could simplify purification processes and reduce costs. organic-chemistry.org

Development of Multi-Functional this compound Derivatives for Integrated Systems

The inherent properties of this compound make it an excellent platform for creating multifunctional materials where several desired characteristics are integrated into a single molecular or macromolecular system. nih.gov

Donor-Acceptor (D-A) Copolymers: The strong electron-accepting nature of the perfluorophenyl group makes this compound an ideal acceptor unit in D-A copolymers. umass.edu Future work will involve pairing it with a wider variety of donor moieties to fine-tune the HOMO/LUMO energy levels, bandgap, and charge transport properties for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). umass.eduacs.org

Self-Assembling Materials: The introduction of specific functional groups, such as long alkyl chains or hydrogen-bonding moieties, onto the this compound scaffold can be used to control the self-assembly and solid-state packing of the resulting materials. acs.org This is critical for optimizing charge mobility in thin-film devices. The interplay of π-π stacking and potential fluorine-fluorine interactions can be exploited to engineer desired crystal packing motifs. acs.org

Stimuli-Responsive Materials: By incorporating photochromic, thermochromic, or electrochromic units into polymers containing this compound, it is possible to develop materials that change their optical or electronic properties in response to external stimuli. The perfluorophenyl group can also be a reactive handle for post-polymerization modification, allowing for the attachment of various functional units. researchgate.netmdpi.com

Advanced Computational Modeling for Predictive Material Design and Performance Optimization

Computational chemistry offers a powerful toolset for accelerating the design and discovery of new materials based on this compound, providing insights that can guide synthetic efforts. researchgate.net

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, HOMO/LUMO energy levels, and bandgaps of new this compound derivatives and polymers. acs.orgrsc.org This allows for the in silico screening of candidate materials before undertaking time-consuming synthesis. For instance, DFT calculations have been employed to understand the effect of fluorination on the charge transport properties of fused thiophene derivatives. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the morphology and self-assembly of this compound-based materials in the solid state. Understanding the thin-film morphology is crucial for predicting and optimizing the performance of devices like OFETs and OPVs.

Quantum-Chemical Calculations for Charge Transport: Advanced models, such as the incoherent charge-hopping model coupled with DFT, can be used to calculate charge carrier mobilities. rsc.org These calculations help in understanding the relationship between molecular structure, crystal packing, and charge transport properties, enabling the rational design of high-performance organic semiconductors. rsc.orgrsc.org

Integration into Hybrid Organic-Inorganic Architectures and Nanocomposites

Combining this compound-based organic semiconductors with inorganic nanomaterials offers a promising route to novel hybrid materials with synergistic properties. cambridge.orgdiva-portal.org

Polymer-Grafted Nanoparticles: Functionalizing inorganic nanoparticles (e.g., TiO₂, ZnO, graphene oxide) with this compound-containing polymers can improve interfacial compatibility and charge transfer efficiency in hybrid solar cells and photocatalytic systems. cambridge.orgmdpi.com The perfluorophenyl group can serve as a reactive site for covalently attaching the polymer to the nanoparticle surface. cambridge.org

Perovskite Solar Cell Interfacial Layers: Polymers based on this compound could be explored as hole-transport or electron-transport layers in perovskite solar cells. Their tunable energy levels and potential for forming robust interfaces with the perovskite layer could lead to enhanced device efficiency and stability.

Nanocomposites for Sensing: Dispersing inorganic nanostructures within a this compound polymer matrix can create nanocomposites with enhanced sensing capabilities. mdpi.com The inorganic component can provide high surface area and catalytic activity, while the organic polymer offers solution processability and signal transduction.

New Applications in Quantum Technologies and Advanced Sensing Platforms

The unique electronic and structural features of this compound derivatives open up possibilities for their use in emerging high-technology fields.

Quantum Computing: While still a nascent area of research, the development of molecular materials with specific electronic and spin properties is of interest for quantum information science. dwavequantum.comrvo.nl The ability to precisely tune the electronic structure of this compound oligomers and polymers could make them candidates for exploring molecular-scale quantum phenomena. The precise control over molecular architecture could be relevant for creating qubits or quantum dots.

Advanced Sensing Platforms: The sensitivity of the electronic properties of this compound-based materials to their local environment makes them promising candidates for chemical and biological sensors. mdpi.com For example, OFETs incorporating these materials could be designed to detect specific analytes through changes in their electrical characteristics. The strong Lewis acidity of related borane (B79455) compounds suggests that perfluorinated aromatics can be tailored for selective analyte binding, such as ammonia (B1221849) sensing. mdpi.com

Organic Spintronics: The field of spintronics utilizes the spin of the electron in addition to its charge. Organic materials with well-defined structures and potential for long spin coherence times are being investigated. The systematic modification of this compound derivatives could be a strategy to influence spin-orbit coupling and other properties relevant to spintronic devices.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.